

(S,R,S)-AHPC-PEG6-C4-Cl structure and function

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An In-depth Technical Guide to the Structure and Function of **(S,R,S)-AHPC-PEG6-C4-Cl**: A Key Building Block for VHL-Recruiting PROTACs

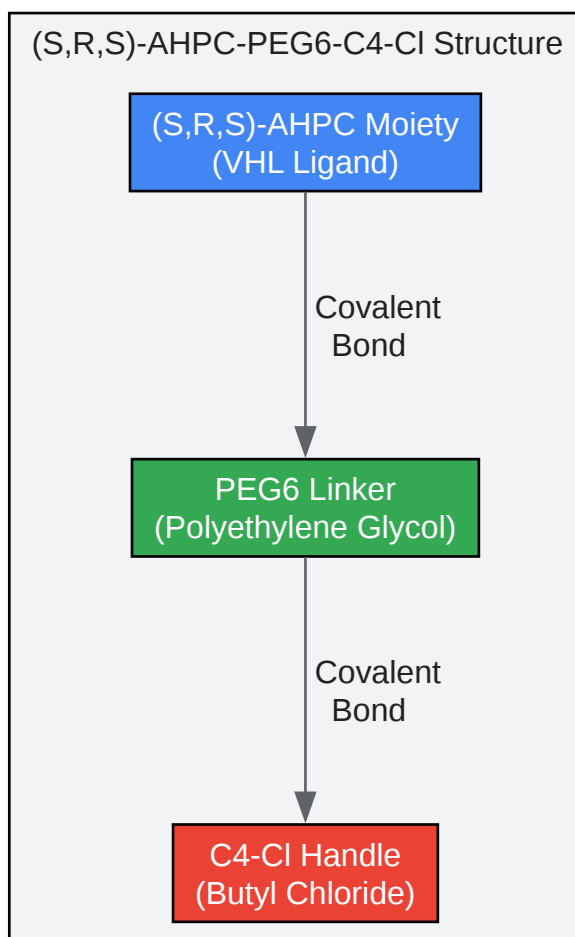
Introduction

The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to the selective elimination of pathogenic proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to co-opt the cell's intrinsic ubiquitin-proteasome system.^[1] A PROTAC's efficacy hinges on its three core components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them.^[1]

This technical guide provides a comprehensive analysis of **(S,R,S)-AHPC-PEG6-C4-Cl**, a crucial building block used in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[2] We will explore its molecular structure, its function within the PROTAC mechanism, relevant quantitative performance data of its core scaffold, and detailed experimental protocols for the characterization of PROTACs derived from it. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel protein degraders.

Molecular Structure and Components

(S,R,S)-AHPC-PEG6-C4-Cl is a chemically synthesized E3 ligase ligand-linker conjugate.[3] It is not a complete PROTAC but rather a modular component designed for the straightforward synthesis of PROTACs. Its structure can be deconstructed into three key functional moieties: the VHL ligand, the linker, and the reactive handle.



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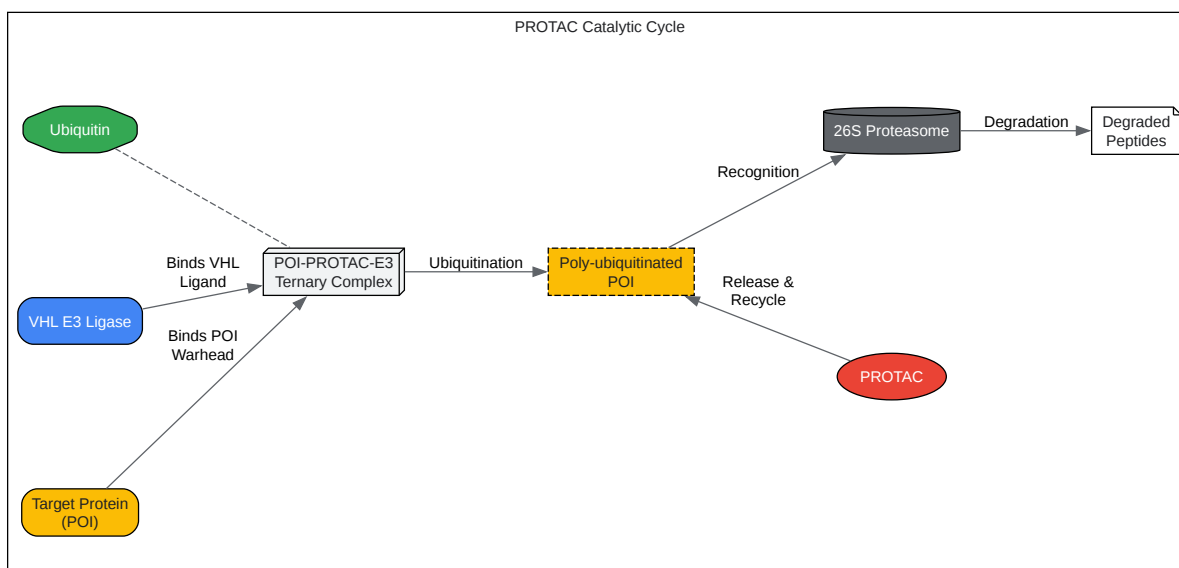
Caption: Modular components of the **(S,R,S)-AHPC-PEG6-C4-Cl** molecule.

- (S,R,S)-AHPC Moiety (VHL Ligand): The core of the molecule is the (S,R,S)-AHPC scaffold, also known as VH032.[2][4][5] This peptidomimetic component is a high-affinity ligand for the von Hippel-Lindau (VHL) protein, the substrate recognition subunit of the CRL2^{VHL} E3 ubiquitin ligase complex.[2][6][7] The specific (S,R,S) stereoisomer is the active conformation for VHL binding, while other isomers, such as (S,S,S), serve as inactive negative controls in experiments.[4]

- **PEG6 Linker:** This component is a hexa-polyethylene glycol chain. In PROTAC design, the linker is not merely a spacer but a critical determinant of efficacy. The hydrophilic PEG6 linker enhances the aqueous solubility of the final PROTAC molecule.^[8] Its length and flexibility are crucial for enabling the optimal orientation and stability of the ternary complex (see Section 2), which directly impacts the efficiency of target protein degradation.^[2]
- **C4-Cl (Butyl Chloride) Handle:** The molecule is terminated with a four-carbon alkyl chain ending in a chloride atom. This chloroalkane group serves as a reactive handle for covalent conjugation. It can react with nucleophilic groups (such as amines or thiols) on a ligand designed to bind to a specific protein of interest, thereby completing the synthesis of the final PROTAC molecule.

Function in Targeted Protein Degradation

The function of **(S,R,S)-AHPC-PEG6-C4-Cl** is realized once it is incorporated into a complete PROTAC. The resulting heterobifunctional molecule hijacks the ubiquitin-proteasome system to induce the degradation of a target protein through a catalytic cycle.



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The process unfolds in several key steps:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the target protein (via its "warhead" ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This brings the target and the ligase into close proximity, forming a ternary complex.^{[1][2]}
- **Ubiquitination:** Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This results in a poly-ubiquitin chain being attached to the target.^[1]
- **Recognition and Degradation:** The poly-ubiquitinated target protein is recognized as a substrate for degradation by the 26S proteasome.^{[1][9]}

- **Release and Recycling:** The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and is released, allowing it to bind to another target protein and E3 ligase, thus acting catalytically.[\[1\]](#)

Quantitative Data and Performance Metrics

As **(S,R,S)-AHPC-PEG6-C4-Cl** is a chemical intermediate, its performance is ultimately measured in the context of a final PROTAC molecule. However, the binding affinity of its core VHL ligand is a critical parameter. The potency of the resulting PROTAC is typically evaluated by its ability to induce degradation of the target protein, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Table 1: Binding Affinities of Representative VHL Ligands

This table provides a comparative overview of the binding affinities for the core (S,R,S)-AHPC (VH032) scaffold and other common VHL ligands. High affinity is a crucial feature for the efficient formation of the ternary complex.[\[2\]](#)

VHL Ligand	Binding Affinity (IC50 / Kd)	Assay Method	Reference
(S,R,S)-AHPC (VH032)	Kd: 186 nM	Isothermal Titration Calorimetry (ITC)	[3]
VHL Ligand 14	IC50: 196 nM	Competitive Binding Assay	[3]
BODIPY FL VH032	Kd: 3.01 nM	Fluorescence Polarization	[3]
VHL Ligand 8	Ki: 2-3 μ M	Not Specified	[10]

Table 2: Degradation Performance of Representative (S,R,S)-AHPC-Based PROTACs

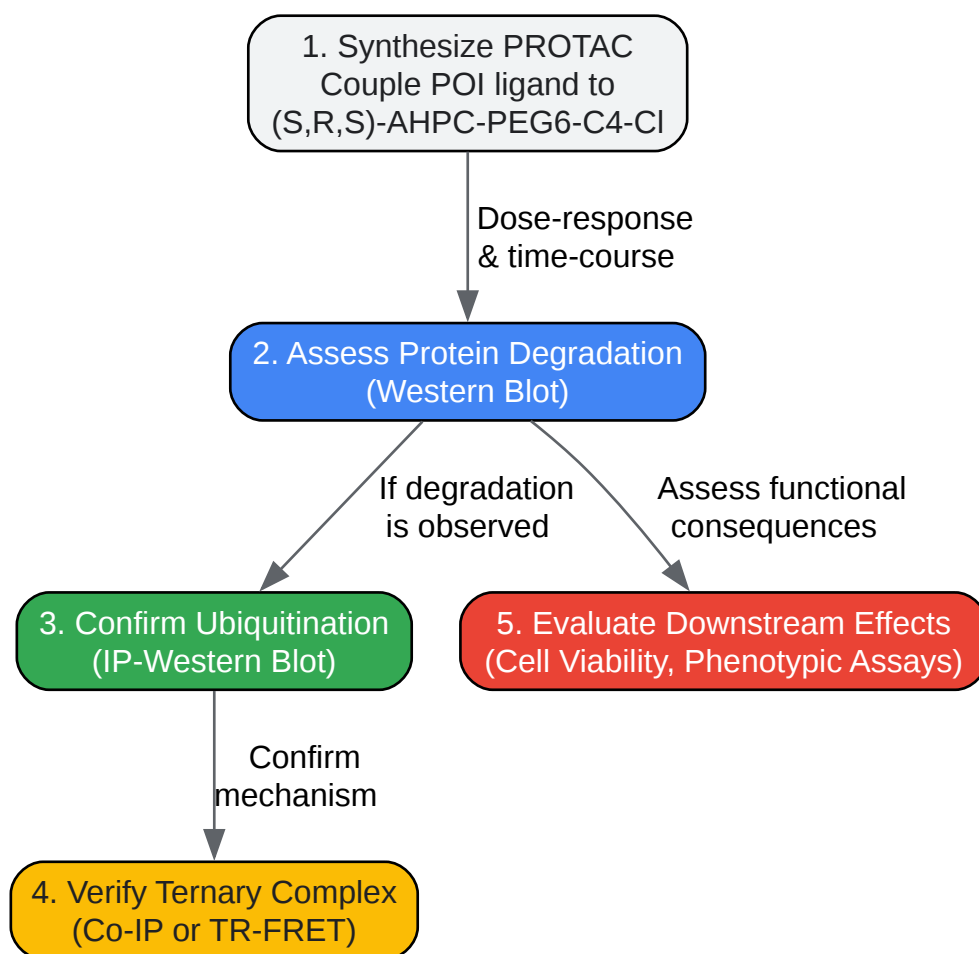
The following table shows the degradation potency of well-characterized PROTACs that utilize the (S,R,S)-AHPC scaffold to recruit VHL, demonstrating the potential efficacy of this building

block.

PROTAC	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Reference
ARV-771	BRD2/3/4	Castration-Resistant Prostate Cancer (CRPC)	<1 to <5	>90	[3] [11]
MZ1	BRD4	H661, H838	8 to 23	Complete at 100 nM	[11]
Degrader 1	NTMT1	HCT116	7,530	>90	[12]

Experimental Protocols for Characterization

A systematic workflow involving multiple orthogonal assays is essential to characterize the activity and confirm the mechanism of action of a novel PROTAC synthesized using **(S,R,S)-AHPC-PEG6-C4-Cl**.[\[1\]](#)[\[13\]](#)



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Caption: A typical experimental workflow for evaluating a novel PROTAC.

Protocol 1: Assessment of Target Protein Degradation by Western Blot

This is the most fundamental method to directly measure the reduction in target protein levels following PROTAC treatment.^[13]

- **Materials:** Appropriate cell line, PROTAC compound, DMSO, ice-cold PBS, RIPA Lysis Buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, primary antibody for the target protein, primary antibody for a loading control (e.g., GAPDH, β -actin), HRP-conjugated secondary antibody, ECL substrate.
- **Methodology:**

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 μ M) or a vehicle control (DMSO) for a set time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
- SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with the primary antibody against the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
- Detection and Analysis: Apply ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[\[11\]](#)

Protocol 2: Confirmation of Target Ubiquitination via Immunoprecipitation

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[\[14\]](#)

- Materials: Materials from Protocol 1, plus an antibody against the target protein for immunoprecipitation, an antibody against ubiquitin, Protein A/G magnetic beads, and MG132 (proteasome inhibitor).
- Methodology:
 - Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50), vehicle control, and a co-treatment of PROTAC + MG132

(e.g., 10 μ M, added 4 hours prior to harvest).

- Cell Lysis: Lyse cells as described previously.
- Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex. Add Protein A/G beads to pull down the complex.
- Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the protein from the beads and perform a Western blot as described in Protocol 1.
- Detection: Probe the membrane with an antibody against ubiquitin.
- Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful poly-ubiquitination of the target protein.[13]

Conclusion

(S,R,S)-AHPC-PEG6-C4-Cl stands out as a highly valuable and versatile chemical tool for the development of targeted protein degraders. Its structure thoughtfully combines a high-affinity VHL ligand with a functionally critical PEG linker and a reactive handle for conjugation. This modular design streamlines the synthesis of PROTAC libraries, enabling researchers to rapidly generate and test novel degraders against a wide array of proteins of interest.[15] A thorough understanding of its components, its role in the PROTAC mechanism, and the rigorous application of the described experimental protocols are essential for successfully harnessing the therapeutic potential of this powerful technology.

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References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. (S, R, S)-AHPC-PEG6-acid | BroadPharm [broadpharm.com]
- 9. Protein Degradation and PROTACs [promega.kr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. (S,R,S)-AHPC-PEG6-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
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